molecular formula C20H21FN4O3S2 B2896950 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(4-fluorophenyl)piperazine CAS No. 1171980-55-4

1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(4-fluorophenyl)piperazine

Cat. No.: B2896950
CAS No.: 1171980-55-4
M. Wt: 448.53
InChI Key: RTHVSIDIGWOQGC-UHFFFAOYSA-N
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Description

1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(4-fluorophenyl)piperazine (CAS 1171980-55-4 ) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a distinct molecular architecture with a molecular formula of C20H21FN4O3S2 and a molecular weight of 448.53 g/mol . Its structure integrates multiple pharmacologically active motifs, including a 3,5-dimethyl-1H-pyrazole ring linked via a carbonyl group to a thiophene system, which is further connected to a 4-(4-fluorophenyl)piperazine moiety through a sulfonyl group . This specific arrangement suggests potential as a key intermediate or a scaffold for the development of novel bioactive molecules. The integration of the fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity . Furthermore, pyrazole derivatives are extensively investigated for a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and kinase inhibitory properties . The presence of the sulfonyl group often contributes to favorable physicochemical properties and can be crucial for target interaction. Researchers can utilize this compound as a building block for constructing more complex chemical libraries or as a reference standard in biochemical screening assays. The compound is characterized by specific identifiers including the InChIKey (RTHVSIDIGWOQGC-UHFFFAOYSA-N ) and MDL number MFCD11998912 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S2/c1-14-13-15(2)25(22-14)20(26)19-18(7-12-29-19)30(27,28)24-10-8-23(9-11-24)17-5-3-16(21)4-6-17/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHVSIDIGWOQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Fluorophenyl)Piperazine

4-(4-Fluorophenyl)piperazine is typically prepared via nucleophilic aromatic substitution. In a representative procedure:

  • 1-Fluoro-4-nitrobenzene is reacted with piperazine in dimethyl sulfoxide (DMSO) at 80–100°C for 12–18 hours, yielding 4-(4-nitrophenyl)piperazine .
  • Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine, producing 4-(4-aminophenyl)piperazine .
  • Diazotization followed by fluorination with hydrogen fluoride (HF) or tetrafluoroboric acid (HBF4) introduces the fluorine substituent.

Key Parameters :

  • Yield: 60–75% after purification via recrystallization (ethanol/water).
  • Purity: >95% (HPLC).

Preparation of 2-(Chlorosulfonyl)Thiophene-3-Carboxylic Acid

The thiophene sulfonyl chloride intermediate is synthesized through sulfonation and chlorination:

  • Thiophene-3-carboxylic acid is treated with chlorosulfonic acid (ClSO3H) at 0–5°C for 2 hours, forming thiophene-3-sulfonic acid .
  • Reaction with phosphorus pentachloride (PCl5) in dichloromethane (DCM) converts the sulfonic acid to 2-(chlorosulfonyl)thiophene-3-carboxylic acid .

Optimization Notes :

  • Temperature control (<10°C) prevents side reactions such as sulfone formation.
  • Yield: 50–65% after aqueous workup.

Coupling of Sulfonyl Chloride with 4-(4-Fluorophenyl)Piperazine

The sulfonamide bond is formed via nucleophilic substitution:

  • 2-(Chlorosulfonyl)thiophene-3-carboxylic acid (1.0 equiv) is reacted with 4-(4-fluorophenyl)piperazine (1.2 equiv) in tetrahydrofuran (THF) at 0°C.
  • Triethylamine (TEA, 2.5 equiv) is added to scavenge HCl, facilitating the reaction.
  • After 4–6 hours at room temperature, the product 2-(4-(4-fluorophenyl)piperazine-1-sulfonyl)thiophene-3-carboxylic acid is isolated via filtration (yield: 70–80%).

Amide Coupling with 3,5-Dimethyl-1H-Pyrazole

The final step involves activating the carboxylic acid and coupling with 3,5-dimethylpyrazole:

  • 2-(4-(4-Fluorophenyl)piperazine-1-sulfonyl)thiophene-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl2) to form the acyl chloride.
  • The acyl chloride is reacted with 3,5-dimethyl-1H-pyrazole (1.5 equiv) in THF using N,N-diisopropylethylamine (DIPEA, 3.0 equiv) as a base.
  • Alternative methods employ coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for higher efficiency.

Reaction Conditions :

  • Temperature: 0°C to room temperature.
  • Yield: 60–75% after HPLC purification.
  • Purity: >98% (LC-MS).

Optimization and Challenges

Regioselectivity in Sulfonation

Sulfonation of thiophene-3-carboxylic acid predominantly occurs at the 2-position due to electronic directing effects of the carboxylic acid group. However, traces of 4-sulfonated byproducts (<5%) necessitate chromatographic separation.

Stability of Sulfonyl Chloride Intermediate

The sulfonyl chloride intermediate is hygroscopic and prone to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves in DCM) is critical.

Amide Coupling Efficiency

Comparative studies indicate HATU-mediated coupling achieves higher yields (75%) compared to EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 60%) due to reduced racemization.

Analytical Characterization

The final product is validated using:

  • 1H/13C NMR : Confirms substituent positions via characteristic shifts (e.g., fluorine-coupled aromatic protons at δ 7.2–7.4 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 448.53 ([M+H]+).
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient).

Chemical Reactions Analysis

Piperazine Modifications

  • Alkylation/Acylation : Piperazine derivatives undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acid chlorides. For example, 4-(4-fluorophenyl)piperazine reacts with sulfonyl chlorides to form sulfonamide derivatives .
  • Nucleophilic Substitution : The sulfonyl group in similar compounds participates in SN2 reactions with nucleophiles like amines, forming secondary sulfonamides .

Pyrazole-Thiophene Interactions

  • Cyclization : Pyrazole-carbonyl groups in thiophene hybrids (e.g., CHEMBL3448261 ) undergo cyclocondensation with β-diketones to form fused heterocycles .
  • Electrophilic Substitution : Methyl groups on pyrazole direct electrophiles (e.g., NO₂⁺) to the C-4 position, enabling regioselective functionalization .

Sulfonyl Group Reactivity

  • Displacement Reactions : Sulfonates react with amines (e.g., aniline) under basic conditions to yield sulfonamides. For example, the sulfonyl group in CID 46981204 was displaced by phenoxy groups .
  • Reduction : LiAlH₄ reduces sulfonyl groups to thioethers in piperazine derivatives .

Catalytic and Coupling Reactions

Recent advances highlight palladium-catalyzed cross-couplings for similar scaffolds:

Reaction TypeConditionsOutcomeReference
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°CArylation at thiophene β-position.
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CIntroduction of amines to pyrazole cores.

Stability and Degradation Pathways

  • Hydrolytic Stability : The sulfonyl group resists hydrolysis under acidic/basic conditions but may degrade under prolonged heating (>100°C) .
  • Photodegradation : Thiophene-containing analogs show sensitivity to UV light, leading to ring-opening or dimerization .

Key Data Tables

Table 1: Representative Reaction Conditions for Functional Group Transformations

Functional GroupReagent/ConditionsProductYield (%)Reference
Piperazine-NHCH₃I, K₂CO₃, DMF, 25°CN-Methylpiperazine derivative85
Sulfonyl groupNH₂Ph, Et₃N, CH₂Cl₂, refluxSulfonamide72
Pyrazole-carbonylNH₂NH₂, EtOH, ΔPyrazole-hydrazide68

Table 2: Catalytic Cross-Coupling Reactions

Substrate PositionCatalyst SystemCoupling PartnerProductReference
Thiophene C-5Pd(OAc)₂, SPhos, K₃PO₄Arylboronic acid5-Arylthiophene hybrid
Pyrazole C-4PdCl₂(PPh₃)₂, CuI, NEt₃Terminal alkyne4-Alkynylpyrazole

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential bioactivity . It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects . It may exhibit properties such as anti-inflammatory , antimicrobial , or anticancer activities, making it a promising lead compound for new medications.

Industry

In industry, the compound can be used in the development of specialty chemicals and advanced materials . Its unique properties may make it suitable for applications in electronics , coatings , and polymers .

Mechanism of Action

The mechanism of action of 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets . These targets could include enzymes , receptors , or ion channels . The compound may modulate the activity of these targets through binding interactions , leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Piperazine-Sulfonamide Derivatives

Several piperazine-sulfonamide analogs share structural similarities with the target compound. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(4-fluorophenyl)piperazine C₂₁H₂₂FN₅O₃S₂ 507.56 g/mol - 4-Fluorophenyl
- Thiophene-sulfonyl
- 3,5-Dimethylpyrazole carbonyl
Unique thiophene-pyrazole-sulfonyl architecture
1-(Bis(4-fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine (6h) C₂₄H₂₃F₂N₅O₄S₂ 587.60 g/mol - Bis(4-fluorophenyl)methyl
- Sulfamoylaminophenyl sulfonyl
Bulky bis(fluorophenyl) group enhances lipophilicity
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)piperazine C₁₉H₂₅Cl₂N₅O₂S 482.40 g/mol - 3,4-Dichlorobenzyl
- Ethyl/methyl-pyrazole sulfonyl
Chlorinated aryl group may influence receptor binding
1-(4-Fluorophenyl)-4-[(nonafluorobutyl)sulfonyl]piperazine C₁₄H₁₂F₁₀N₂O₂S 498.32 g/mol - Nonafluorobutyl sulfonyl Fluorinated alkyl chain increases metabolic stability

Key Differences :

  • The target compound’s thiophene-pyrazole-sulfonyl group distinguishes it from analogs with simpler aryl or alkyl sulfonyl substituents.
  • The 3,5-dimethylpyrazole moiety contrasts with pyrazole derivatives bearing ethyl, methyl, or halogenated groups in other compounds .

Pyrazole-Containing Derivatives

Pyrazole rings are common in bioactive molecules. Notable examples include:

Compound Name Biological Activity Substituents Reference
1-(4-Fluorophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2f) Antileukemic (IC₅₀: 0.8–1.2 µM vs. HL-60/K562) - 4-Methylpiperazine
- Thiophene
3,5-Diphenyl-1H-pyrazole derivatives Antipyretic, anti-inflammatory - Diphenylpyrazole
- Hydrazine derivatives
AB-CHFUPYCA (Pyrazole-carboxamide synthetic cannabinoid) Psychoactive - Cyclohexylmethyl
- 4-Fluorophenyl

Key Differences :

  • The target compound’s pyrazole is 3,5-dimethyl and linked to a thiophene-carbonyl group, unlike diphenylpyrazoles or carboxamide-substituted analogs .
  • Unlike the antileukemic 2-pyrazoline 2f , the target lacks a hydrazine-carbothioamide group, which is critical for caspase-3 activation in HL-60 cells .

Key Insights :

  • The target compound’s synthesis would likely involve coupling 4-(4-fluorophenyl)piperazine with a pre-functionalized thiophene-sulfonyl-pyrazole intermediate, analogous to methods in and .
  • Characterization via ¹⁹F NMR (for fluorophenyl) and ESI-MS (for molecular ion confirmation) would be critical, as demonstrated for related compounds .

Biological Activity

The compound 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(4-fluorophenyl)piperazine represents a novel pyrazole-based derivative with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrazole core followed by the introduction of the thiophene and piperazine moieties. The synthetic routes may include:

  • Formation of Pyrazole: Reaction of 3,5-dimethyl-1H-pyrazole with carbonyl compounds.
  • Thiophene and Sulfonyl Group Introduction: Utilizing thiophene derivatives and sulfonylation reactions.
  • Piperazine Derivative Formation: Coupling with 4-fluorophenyl piperazine to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. Notably, studies have shown that compounds with similar structures exhibit:

  • Inhibition of Enzymes: Such as DPP-IV and COX-2, which are involved in diabetes and inflammation respectively .
  • Antioxidant Properties: Demonstrated through scavenging assays against reactive oxygen species (ROS) .

Pharmacological Effects

Research indicates that this compound may exhibit a range of biological activities:

  • Antioxidant Activity: The compound has shown significant radical scavenging capabilities, particularly against DPPH radicals.
  • Anti-inflammatory Effects: Inhibition of COX enzymes suggests potential use in treating inflammatory conditions.
  • Antidiabetic Properties: The compound's ability to inhibit α-amylase and α-glucosidase enzymes positions it as a candidate for managing diabetes mellitus .
  • Neuroprotective Effects: Potential inhibition of acetylcholinesterase (AChE) suggests applications in Alzheimer's disease treatment .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

  • Study on Antidiabetic Activity: A series of pyrazole derivatives were tested for their inhibitory effects on α-amylase and α-glucosidase. Results indicated that certain derivatives demonstrated significant inhibition rates comparable to standard drugs .
Compoundα-Amylase Inhibition (%)α-Glucosidase Inhibition (%)
7c78.572.3
11a75.470.1
  • Anti-inflammatory Study: Compounds similar to this pyrazole derivative were evaluated for their COX-2 inhibitory activity, showing IC50 values comparable to diclofenac sodium, a standard anti-inflammatory drug .

Q & A

Q. Methodology :

  • Step 1 : Construct the pyrazole ring via cyclization of 1,3-diketones with hydrazines under acidic/basic conditions (e.g., acetic acid or NaOH) .
  • Step 2 : Introduce the thiophene-sulfonyl group via sulfonation using chlorosulfonic acid, followed by coupling with the piperazine core .
  • Step 3 : Functionalize the piperazine with the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using 4-fluorophenylboronic acid under Suzuki conditions) .
  • Optimization : Use HPLC to monitor reaction progress and purity (>95%) . Catalysts like Pd(PPh₃)₄ for cross-coupling reactions improve yields (~70–80%) .

Basic: How is structural characterization performed for this compound?

Q. Methodology :

  • NMR Spectroscopy : Confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH₂), fluorophenyl group (δ 7.0–7.5 ppm for aromatic protons), and sulfonyl moiety (δ 3.8–4.2 ppm for S=O coupling) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₂FN₅O₃S₂: 515.1) .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., ~66° for fluorophenyl-pyrazole interactions) .

Advanced: What computational strategies can predict its reactivity and interaction with biological targets?

Q. Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron distribution at the sulfonyl and pyrazole groups, predicting nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding affinities to receptors (e.g., serotonin or dopamine receptors) via docking software (AutoDock Vina) .
  • Machine Learning : Train models on similar piperazine derivatives to optimize reaction conditions (e.g., solvent polarity, temperature) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Q. Methodology :

  • Control Variables : Standardize assay conditions (e.g., cell line type, incubation time). For example, discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative bacterial models .
  • Metabolic Stability Testing : Compare hepatic microsome half-life (e.g., human vs. rodent) to assess species-specific differences .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects vs. off-target interactions .

Advanced: What derivatization strategies enhance its pharmacological profile?

Q. Methodology :

  • Acylation/Alkylation : Modify the piperazine nitrogen to improve lipophilicity (e.g., ethyl or acetyl groups) . Monitor reaction yields via TLC (Rf = 0.4 in EtOAc/hexane 1:1) .
  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to modulate metabolic stability .
  • Prodrug Design : Introduce ester linkages at the sulfonyl group for controlled release in vivo .

Advanced: How to address solubility challenges in formulation studies?

Q. Methodology :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) .
  • Salt Formation : React with hydrochloric acid or sodium bicarbonate to generate hydrochloride or sodium salts .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles (size ~150 nm) for sustained release .

Advanced: What comparative studies exist between this compound and analogs with trifluoromethyl or methyl groups?

Q. Methodology :

  • SAR Analysis : Compare logP values (e.g., trifluoromethyl analogs show higher lipophilicity, logP ~3.5 vs. ~2.8 for methyl) .
  • Stability Testing : Assess hydrolytic degradation at pH 7.4 (t₁/₂: difluoromethyl > trifluoromethyl > methyl) .
  • Crystallographic Studies : Resolve structural differences (e.g., fluorine’s van der Waals radius vs. methyl steric effects) .

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